molecular formula C10H10ClNO B14476923 N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine CAS No. 72806-44-1

N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14476923
CAS No.: 72806-44-1
M. Wt: 195.64 g/mol
InChI Key: QJAMAUWHWFLXQT-UHFFFAOYSA-N
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Description

N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both a chloro-substituted phenyl ring and a hydroxylamine group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[3-chloro-3-(4-methylphenyl)prop-2-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-8-2-4-9(5-3-8)10(11)6-7-12-13/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAMAUWHWFLXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10825201
Record name N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10825201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72806-44-1
Record name N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10825201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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